An In-depth Technical Guide on the Physical and Chemical Properties of Lignoceryl Behenate
An In-depth Technical Guide on the Physical and Chemical Properties of Lignoceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate, also known as tetracosyl docosanoate, is a wax ester composed of lignoceric acid (a saturated 24-carbon fatty acid) and lignoceryl alcohol (a saturated 24-carbon fatty alcohol). As a member of the very long-chain wax ester family, it is a significant component of various natural waxes, particularly in the epicuticular waxes of plants where it contributes to the formation of a protective waterproof barrier. This technical guide provides a comprehensive overview of the physical and chemical properties of lignoceryl behenate, detailed experimental protocols for its characterization, and insights into its biological relevance.
Chemical and Physical Properties
Lignoceryl behenate is a large, nonpolar molecule, which dictates its physical properties as a waxy solid with low solubility in polar solvents. While specific experimental data for this compound is limited, the following tables summarize available information and predicted values based on its chemical structure and the properties of similar long-chain wax esters.
Table 1: General and Physical Properties of Lignoceryl Behenate
| Property | Value | Source/Method |
| Synonyms | Tetracosyl docosanoate | - |
| CAS Number | 42233-17-0 | [1][2] |
| Molecular Formula | C₄₆H₉₂O₂ | [1][2] |
| Molecular Weight | 677.22 g/mol | [1][2] |
| Appearance | Waxy solid (predicted) | General property of long-chain wax esters |
| Melting Point | Data not available (predicted to be high) | - |
| Boiling Point | Data not available (predicted to be high) | - |
| Density | Data not available | - |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform and hexane (predicted) | General property of wax esters |
Table 2: Spectroscopic Data Parameters for Lignoceryl Behenate (Predicted)
| Spectroscopic Technique | Predicted Chemical Shifts / Fragmentation Patterns |
| ¹H NMR (CDCl₃) | ~4.05 ppm (t, 2H, -CH₂-O-CO-), ~2.28 ppm (t, 2H, -CH₂-CO-), ~1.60 ppm (m, 4H, -CH₂-CH₂-O- and -CH₂-CH₂-CO-), ~1.25 ppm (s, broad, ~76H, -(CH₂)n-), ~0.88 ppm (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~174 ppm (-COO-), ~64 ppm (-CH₂-O-), ~34 ppm (-CH₂-CO-), ~32 ppm (-CH₂-CH₃), ~29 ppm (multiple, -(CH₂)n-), ~26 ppm (-CH₂-CH₂-O-), ~25 ppm (-CH₂-CH₂-CO-), ~23 ppm (-CH₂-CH₂-CH₃), ~14 ppm (-CH₃) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 676. Prominent fragments corresponding to the lignoceryl acylium ion [C₂₄H₄₇O]⁺ at m/z 367 and fragments from the lignoceryl alkyl chain. |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1175 cm⁻¹, and strong C-H stretches around 2850-2920 cm⁻¹. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of lignoceryl behenate. The following protocols are adapted from standard procedures for the analysis of lipids and wax esters.
Determination of Melting Point
The melting point of a waxy solid like lignoceryl behenate can be determined using the capillary method.
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Apparatus : Melting point apparatus, capillary tubes, thermometer.
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Procedure :
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Finely powder a small amount of dry lignoceryl behenate.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Solubility Assessment
The solubility of lignoceryl behenate in various solvents can be determined qualitatively.
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Materials : Test tubes, lignoceryl behenate, various polar and nonpolar solvents (e.g., water, ethanol, acetone, chloroform, hexane).
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Procedure :
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Place a small, accurately weighed amount of lignoceryl behenate (e.g., 10 mg) into separate test tubes.
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Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
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Vortex or shake the tubes vigorously for 1-2 minutes.
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Allow the tubes to stand and observe for any undissolved solid.
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If the solid dissolves, the compound is soluble in that solvent at that concentration. Gentle heating can be applied to assess solubility at elevated temperatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of lignoceryl behenate.
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Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation :
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Dissolve 5-10 mg of lignoceryl behenate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Ensure the sample is fully dissolved; gentle warming may be necessary.
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¹H NMR Acquisition :
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Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition :
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Acquire a proton-decoupled carbon NMR spectrum.
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Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of lignoceryl behenate.
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Instrumentation : Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
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GC Conditions :
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Use a high-temperature capillary column suitable for high molecular weight compounds.
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The injector temperature should be set high enough to vaporize the sample without degradation (e.g., 300-350 °C).
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A temperature program for the oven should be used, starting at a lower temperature and ramping up to a high final temperature (e.g., 150 °C to 350 °C at 10 °C/min).
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MS Conditions :
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Acquire mass spectra in the m/z range of 50-800.
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Use a standard electron energy of 70 eV for EI.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in lignoceryl behenate.
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Instrumentation : Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation :
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Melt Film : Melt a small amount of the wax ester between two KBr or NaCl plates to create a thin film.
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KBr Pellet : Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
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Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
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Acquisition :
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Record a background spectrum of the empty sample holder or the pure solvent.
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Record the sample spectrum and ratio it against the background.
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The typical scanning range is 4000-400 cm⁻¹.
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Biological Significance and Pathways
Lignoceryl behenate is a type of very long-chain wax ester. In plants, these lipids are key components of the epicuticular wax layer, which plays a crucial role in protecting the plant from various environmental stresses.
Functions of Epicuticular Wax Esters:
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Water Repellency : The hydrophobic nature of the wax layer prevents water loss from the plant surface, which is critical for drought tolerance.
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UV Protection : The wax layer can reflect harmful UV radiation.
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Defense : It acts as a physical barrier against pathogens and insects.
The biosynthesis of very long-chain wax esters in plants is a multi-step process that occurs in the endoplasmic reticulum of epidermal cells. It involves the elongation of fatty acid chains and their subsequent conversion to alcohols and finally to wax esters.
Conclusion
Lignoceryl behenate is a representative very long-chain wax ester with important functions in the natural world, particularly in the protective coatings of plants. While specific experimental data on its physicochemical properties are not extensively documented, its characteristics can be inferred from its structure and the behavior of similar compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of lignoceryl behenate, which is essential for its potential applications in various scientific and industrial fields, including drug development where lipid-based formulation strategies are of growing interest. Further research is needed to fully elucidate the specific properties and biological roles of this and other very long-chain wax esters.
